1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one
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Overview
Description
1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one: A closely related compound with similar structural features and chemical properties.
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: Another piperidine derivative with a methyl group instead of an ethyl group.
Uniqueness
1-(3-Amino-4-ethylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position and the amino group at the 3-position provides distinct chemical and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-amino-4-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H18N2O/c1-3-8-4-5-11(7(2)12)6-9(8)10/h8-9H,3-6,10H2,1-2H3 |
InChI Key |
FTEKBJIEFRKFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1N)C(=O)C |
Origin of Product |
United States |
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